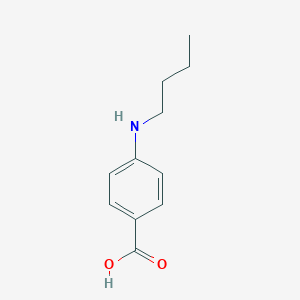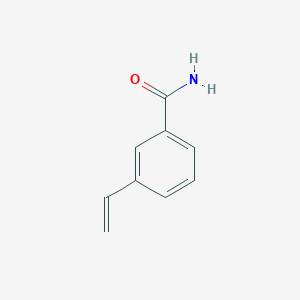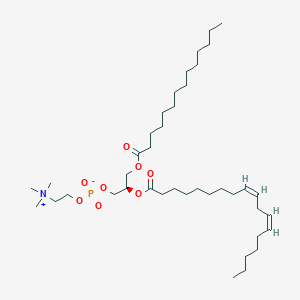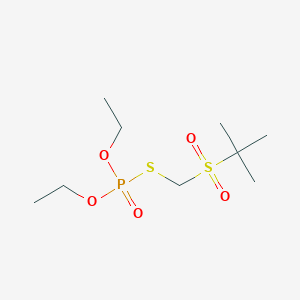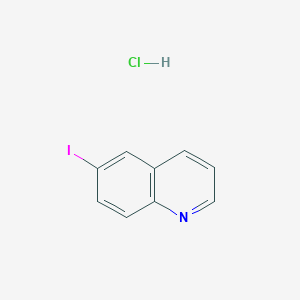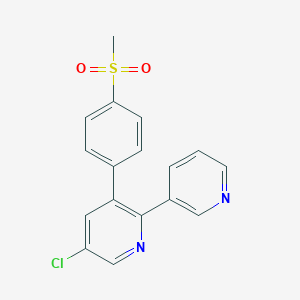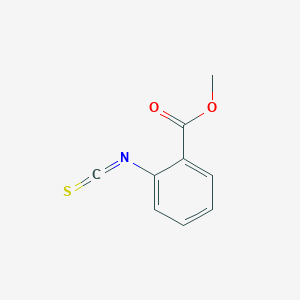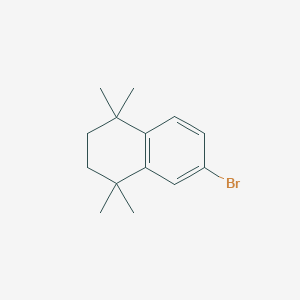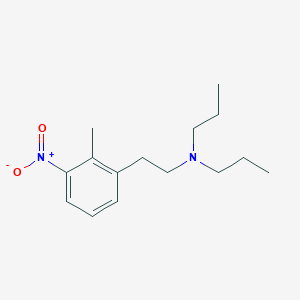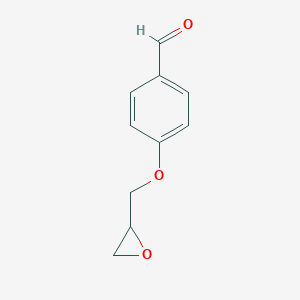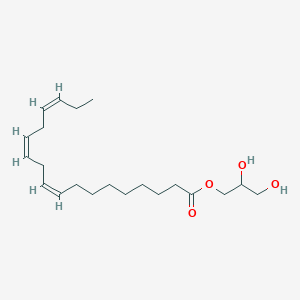
1-单亚麻油酰-rac-甘油
描述
1-Monolinolenoyl-rac-glycerol is a 1-monoglyceride that has alpha-linolenoyl as the acyl group . It is functionally related to an alpha-linolenic acid . It is composed of equal amounts of 1-alpha-linolenoyl-sn-glycerol and 3-alpha-linolenoyl-sn-glycerol .
Synthesis Analysis
The synthesis of 1-Monolinolenoyl-rac-glycerol involves a univariate study of direct condensation. The variables in this process include reaction time, catalyst type, and the molar ratio of glycerol to dodecanol .Molecular Structure Analysis
The molecular formula of 1-Monolinolenoyl-rac-glycerol is C21H36O4 . Its IUPAC name is 2,3-dihydroxypropyl (9 Z ,12 Z ,15 Z )-octadeca-9,12,15-trienoate . The molecular weight is 352.5 g/mol .Physical And Chemical Properties Analysis
1-Monolinolenoyl-rac-glycerol has a molecular weight of 352.5 g/mol . Its molecular formula is C21H36O4 . The compound is a 1-monoglyceride that has alpha-linolenoyl as the acyl group .科学研究应用
Cosmetics and Skin Care
Glyceryl linolenate is widely used in the formulation of creams, lotions, moisturizers, and other skin care products . It acts as a skin-conditioning agent and emollient, enhancing the appearance and feel of the skin .
Hair Care
In hair care products, Glyceryl linolenate serves as a hair conditioning agent . It enhances the appearance and feel of hair, increasing hair body, suppleness, or sheen, and improving the texture of hair that has been damaged physically or by chemical treatment .
Film Forming
Glyceryl linolenate can act as a film former . Ingredients that dry to form a thin coating on the skin, hair, or nails are known as film formers. This property is beneficial in various cosmetic products .
Hair Waving and Straightening
Glyceryl linolenate is used as a hair waving and straightening agent . It helps in changing the structure of the hair to achieve the desired style .
Reducing Agent
Glyceryl linolenate can act as a reducing agent . Reducing agents are ingredients which during their reaction with oxidizing agents lose electrons. They can be used as antioxidants since they scavenge oxygen .
Safety in Cosmetics
The Cosmetic Ingredient Review (CIR) Expert Panel evaluated the scientific data and concluded that glyceryl monoesters, including Glyceryl linolenate, were safe as cosmetic ingredients in the present practices of use and concentration .
作用机制
Target of Action
Glyceryl linolenate primarily targets transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . These targets play a crucial role in regulating gene expression, which is fundamental to many biological processes.
Mode of Action
Glyceryl linolenate interacts with its targets by regulating their activity. It is an essential fatty acid required for human health but cannot be synthesized by humans . It is a plant-derived fatty acid, and humans can synthesize other omega-3 fatty acids from it, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .
Biochemical Pathways
Glyceryl linolenate affects several biochemical pathways. It plays multiple crucial roles in planta and is also an important economic trait of oil crops . The enzymatic steps of C18 UFA biosynthesis have been well established . The associated fa/lipid trafficking between the plastid and the endoplasmic reticulum remains largely unclear .
Pharmacokinetics
It is known that glyceryl linolenate is a component of many common vegetable oils and is important to human nutrition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of glyceryl linolenate. For instance, it is a primary constituent of sunflower oil and multiple other vegetable fats . It is used in the manufacturing of biodiesel . Glyceryl linolenate is also an ingredient in some cosmetic products , where it has a relaxing and softening effect on the skin .
属性
IUPAC Name |
2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRAQULURVTAJ-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018171 | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Monolinolenoyl-rac-glycerol | |
CAS RN |
18465-99-1 | |
| Record name | 1-Linolenoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D653SPR2BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What bioactive properties has glyceryl linolenate demonstrated in research?
A: Studies indicate that glyceryl linolenate exhibits a range of promising bioactivities, including antioxidant [, , ], anti-inflammatory [, , ], anticancer [, , ], and antimicrobial [, ] effects. In a study on Hibiscus sabdariffa, glyceryl linolenate was identified as a major constituent in leaf extracts demonstrating significant antioxidant and anticancer activity against Ehrlich ascites carcinoma cells [].
Q2: How does glyceryl linolenate exert its anticancer effects?
A: While the exact mechanisms are still under investigation, research suggests that glyceryl linolenate may contribute to anticancer activity by inhibiting MDM2, a protein that negatively regulates the tumor suppressor protein p53 []. By inhibiting MDM2, glyceryl linolenate could potentially promote p53 activity, leading to cell cycle arrest and apoptosis in cancer cells [].
Q3: Have there been any studies on the safety of glyceryl linolenate?
A: While glyceryl linolenate itself has not been extensively studied for safety, a related compound, glyceryl laurate, was found to have hemolytic activity in an in vitro study using sheep erythrocytes []. This highlights the importance of further research to fully understand the safety profile of glyceryl linolenate.
Q4: What analytical techniques are used to identify and quantify glyceryl linolenate?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to identify and quantify glyceryl linolenate in plant extracts [, , ]. This method allows for the separation and detection of individual compounds within a complex mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




